Cas no 4965-36-0 (7-Bromoquinoline)
7-Bromoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromoquinoline
- 7-Bromoquinoline hydrochloride
- 7-Brom-chinolin
- 7-bromo-quinoline
- Quinoline,7-bromo
- CHEMBL1372028
- AC-1472
- BL002815
- MFCD03695823
- DTXSID40334593
- AB15717
- J-519177
- FT-0645215
- HMS2292N05
- AKOS005256285
- SCHEMBL440439
- EN300-98778
- 4965-36-0
- Quinoline, 7-bromo-
- MLS000543458
- SMR000162690
- B4155
- HY-W004432
- PS-8053
- CS-W004432
- XYBSZCUHOLWQQU-UHFFFAOYSA-N
- 7-Bromoquinoline, AldrichCPR
- InChI=1/C9H6BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6
- BCP08383
- SY017164
- AM20080861
- BBL102656
- DTXCID50285683
- STL556460
- DB-031626
- AC-907/34106029
-
- MDL: MFCD03695823
- Inchi: 1S/C9H6BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H
- InChI Key: XYBSZCUHOLWQQU-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CC=CN=C2C=1
Computed Properties
- Exact Mass: 206.96800
- Monoisotopic Mass: 206.968362
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Yellowish solid
- Density: 1.5617 (rough estimate)
- Melting Point: 34.0 to 38.0 deg-C
- Boiling Point: 290°C at 760 mmHg
- Flash Point: 132.8℃
- Refractive Index: 1.6641 (estimate)
- PSA: 12.89000
- LogP: 2.99730
- λmax: 320(EtOH aq.)(lit.)
7-Bromoquinoline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:0-10°C
7-Bromoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Bromoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Frontier Specialty Chemicals | B12115-1 g |
7-Bromoquinoline |
4965-36-0 | 1g |
$ 8.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | B12115-5 g |
7-Bromoquinoline |
4965-36-0 | 5g |
$ 21.00 | 2022-11-04 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13252-100g |
7-bromoquinoline |
4965-36-0 | 95 | 100g |
$280 | 2021-06-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-AI658-1g |
7-Bromoquinoline |
4965-36-0 | 98% | 1g |
89CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-AI658-5g |
7-Bromoquinoline |
4965-36-0 | 98% | 5g |
304CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B828571-5g |
7-Bromoquinoline |
4965-36-0 | 95% | 5g |
167.40 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4155-5G |
7-Bromoquinoline |
4965-36-0 | >98.0%(GC)(T) | 5g |
¥520.00 | 2024-04-15 | |
| TRC | B695905-100mg |
7-Bromoquinoline |
4965-36-0 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B695905-250mg |
7-Bromoquinoline |
4965-36-0 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B695905-500mg |
7-Bromoquinoline |
4965-36-0 | 500mg |
$ 87.00 | 2023-04-18 |
7-Bromoquinoline Suppliers
7-Bromoquinoline Related Literature
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Hanlin Gan,Liang Peng,Feng Long Gu Catal. Sci. Technol. 2021 11 3208
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2. 1123. Preparation and nuclear magnetic resonance spectra of some halogenoquinolines. Nearly degenerate ABX spectraC. W. Haigh,M. H. Palmer,B. Semple J. Chem. Soc. 1965 6004
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L. Bradford,T. J. Elliott,F. M. Rowe J. Chem. Soc. 1947 437
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Joshua Almond-Thynne,David C. Blakemore,David C. Pryde,Alan C. Spivey Chem. Sci. 2017 8 40
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Nadia Ismaeel,Zhixing Zhuo,Sajid Imran,Dan Yuan,Yingming Yao Dalton Trans. 2022 51 13892
Additional information on 7-Bromoquinoline
Comprehensive Guide to 7-Bromoquinoline (CAS No. 4965-36-0): Properties, Applications, and Industry Insights
7-Bromoquinoline (CAS No. 4965-36-0) is a halogenated quinoline derivative that has garnered significant attention in pharmaceutical and materials science research. As a versatile organic intermediate, this compound plays a pivotal role in synthesizing complex molecules for drug discovery and advanced material development. The growing demand for quinoline-based compounds in medicinal chemistry has positioned 7-Bromoquinoline as a valuable building block for researchers worldwide.
The unique molecular structure of 7-Bromoquinoline features a bromine atom at the 7-position of the quinoline ring system, which significantly enhances its reactivity in cross-coupling reactions. This characteristic makes it particularly useful in palladium-catalyzed reactions, a topic frequently searched by synthetic chemists. Recent studies highlight its application in developing fluorescent probes and OLED materials, aligning with current industry trends toward optoelectronic applications.
From a pharmaceutical perspective, 7-Bromoquinoline serves as a precursor for various bioactive compounds. Researchers are particularly interested in its potential for creating antimalarial agents and kinase inhibitors, addressing two of the most searched topics in medicinal chemistry forums. The compound's ability to undergo selective functionalization at multiple positions makes it invaluable for structure-activity relationship (SAR) studies.
In the materials science domain, 7-Bromoquinoline has shown promise in the development of organic semiconductors and coordination polymers. Its electron-deficient quinoline core facilitates charge transport properties, making it relevant for researchers investigating energy storage solutions and photovoltaic materials - keywords that consistently rank high in academic search engines.
The synthesis and handling of 7-Bromoquinoline require specialized knowledge of halogenated compound chemistry. Proper storage conditions (typically under inert atmosphere at low temperatures) and handling protocols are frequently discussed in research communities, reflecting common user queries about compound stability and purification methods. Analytical techniques such as HPLC analysis and NMR characterization are essential for quality control, topics that generate substantial search traffic among analytical chemists.
Market trends indicate growing commercial interest in 7-Bromoquinoline, with manufacturers focusing on scalable production methods to meet research demand. The compound's structure-activity relationship potential continues to drive innovation, particularly in fragment-based drug discovery approaches. Recent patent literature reveals novel applications in catalysis and material science, addressing current industry needs for sustainable chemical processes.
Quality specifications for 7-Bromoquinoline (CAS No. 4965-36-0) typically require ≥98% purity, with strict controls on residual solvents and heavy metals. These parameters are crucial for researchers investigating high-throughput screening applications or developing precision medicines - search terms that have shown increased frequency in scientific databases over the past three years.
Environmental and safety considerations for 7-Bromoquinoline follow standard protocols for halogenated aromatic compounds. Proper waste disposal methods and green chemistry alternatives are increasingly important discussion points, reflecting broader industry shifts toward sustainable practices. These topics generate significant engagement in online chemistry communities and academic search platforms.
The future outlook for 7-Bromoquinoline appears promising, with emerging applications in bioconjugation chemistry and molecular imaging. As research continues to uncover new reactivities and applications, this compound maintains its position as a valuable tool for chemists exploring structure-based drug design and functional materials development - two of the most searched long-tail keywords in chemical research databases.
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